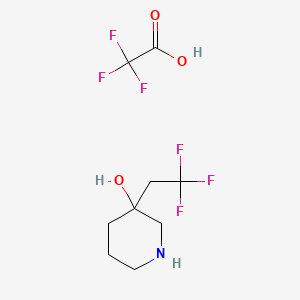
3-(2,2,2-Trifluoroethyl)piperidin-3-ol, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-trifluoroethyl)piperidin-3-ol; trifluoroacetic acid is a compound with the molecular formula C9H13F6NO3 and a molecular weight of 297.1948 This compound is a salt formed by the combination of 3-(2,2,2-trifluoroethyl)piperidin-3-ol and trifluoroacetic acid
Preparation Methods
The synthesis of 3-(2,2,2-trifluoroethyl)piperidin-3-ol; trifluoroacetic acid involves several steps. One common method includes the reaction of 3-piperidinol with 2,2,2-trifluoroethyl bromide under basic conditions to form 3-(2,2,2-trifluoroethyl)piperidin-3-ol. This intermediate is then reacted with trifluoroacetic acid to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(2,2,2-trifluoroethyl)piperidin-3-ol; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)piperidin-3-ol; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, making the compound useful in studying cellular mechanisms .
Comparison with Similar Compounds
3-(2,2,2-trifluoroethyl)piperidin-3-ol; trifluoroacetic acid can be compared with other similar compounds such as:
2,2,2-trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
Trifluoroacetic acid: Shares the trifluoroacetate group but lacks the piperidin-3-ol moiety.
Properties
Molecular Formula |
C9H13F6NO3 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;3-(2,2,2-trifluoroethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H12F3NO.C2HF3O2/c8-7(9,10)4-6(12)2-1-3-11-5-6;3-2(4,5)1(6)7/h11-12H,1-5H2;(H,6,7) |
InChI Key |
NDKRWPZVDPZODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


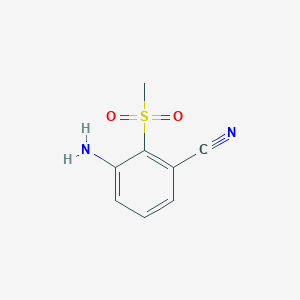
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)
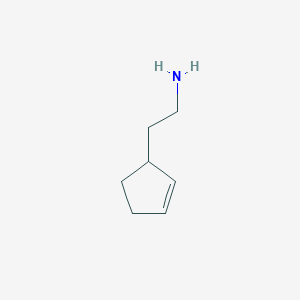
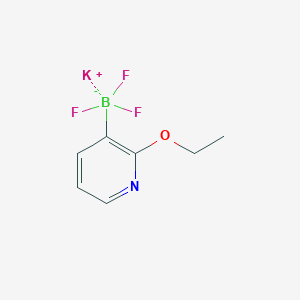
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
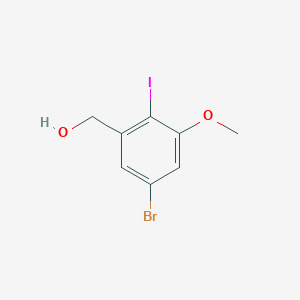
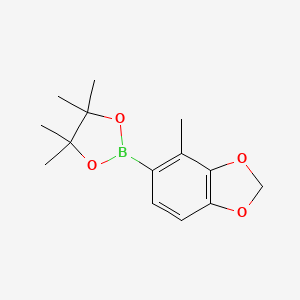
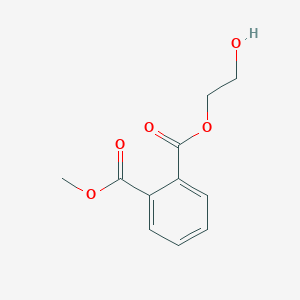
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
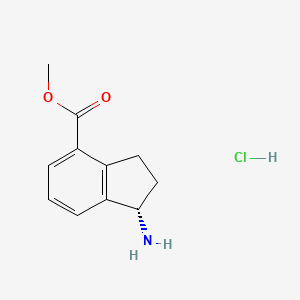
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
